molecular formula C21H22FN5O2 B2580005 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797187-02-0

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2580005
CAS No.: 1797187-02-0
M. Wt: 395.438
InChI Key: UYBKHHZEGMBNBH-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity and Structural Characterization

Research on compounds with structural similarities to "(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" has focused on their synthesis, structural exploration, and biological activities. For instance, one study synthesized a novel heterocyclic compound evaluated for antiproliferative activity, characterized through various spectroscopic techniques, and its molecular structure was analyzed using X-ray diffraction. This compound exhibited stability due to inter and intra-molecular hydrogen bonds, a characteristic that could be relevant to the compound (Prasad et al., 2018).

Interaction with CB1 Cannabinoid Receptor

Another research direction involves the study of molecular interactions between structurally similar compounds and specific receptors, such as the CB1 cannabinoid receptor. This includes analysis of the conformational dynamics and the development of unified pharmacophore models to understand the receptor-ligand interactions better. Such studies can provide insights into the design of selective antagonists or agonists for therapeutic purposes (Shim et al., 2002).

Anticonvulsant and Antimicrobial Activities

Compounds with similar structures have been explored for their anticonvulsant activities, demonstrating significant potential in this area. For example, certain derivatives have shown promising results in the maximal electroshock (MES) test, indicating their utility as anticonvulsant agents. This research could suggest potential neurological applications for the compound by exploring its effects on sodium channels or similar targets (Malik & Khan, 2014).

Additionally, studies on related compounds have also highlighted their antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in addressing infectious diseases (Kumar et al., 2012).

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-14-3-8-20(24-23-14)29-17-9-11-27(12-10-17)21(28)19-13-18(25-26(19)2)15-4-6-16(22)7-5-15/h3-8,13,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBKHHZEGMBNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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